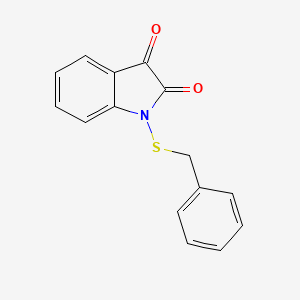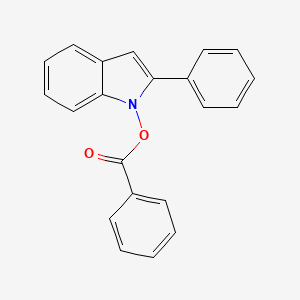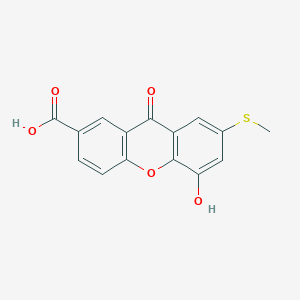
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound that belongs to the xanthene family This compound is characterized by its unique structure, which includes a xanthene core substituted with hydroxy, methylsulfanyl, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis may start with the reaction of a hydroxy-substituted xanthene derivative with a methylsulfanyl reagent in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency. Additionally, purification processes like recrystallization and chromatography are crucial to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by modulating oxidative stress pathways, interacting with cellular enzymes, and influencing gene expression. The compound’s ability to generate reactive oxygen species (ROS) and induce apoptosis in certain cell types has been a focus of research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-7-methoxyflavone: Known for its biological activities, including anti-cancer properties.
7-Hydroxy-5-methoxyisoflavone: Studied for its potential therapeutic effects.
Uniqueness
5-Hydroxy-7-(methylsulfanyl)-9-oxo-9H-xanthene-2-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities.
Eigenschaften
CAS-Nummer |
57011-77-5 |
|---|---|
Molekularformel |
C15H10O5S |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
5-hydroxy-7-methylsulfanyl-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C15H10O5S/c1-21-8-5-10-13(17)9-4-7(15(18)19)2-3-12(9)20-14(10)11(16)6-8/h2-6,16H,1H3,(H,18,19) |
InChI-Schlüssel |
NAYPCPVJVAELFL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


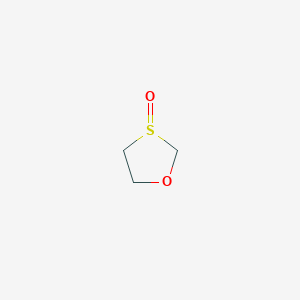
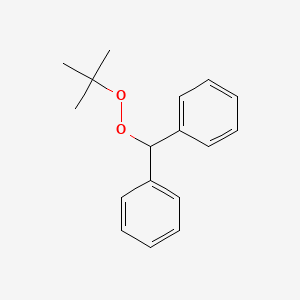
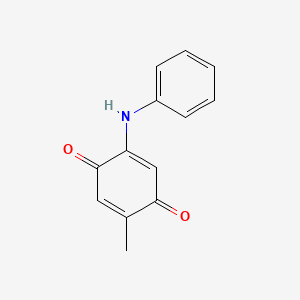
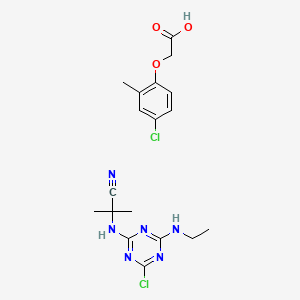

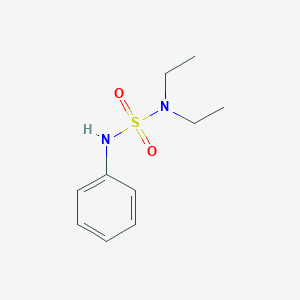
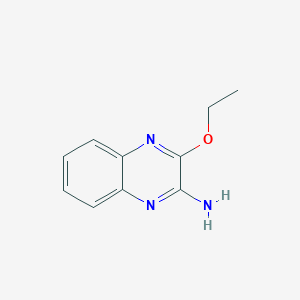
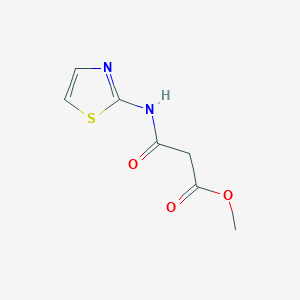

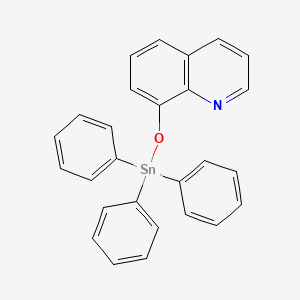
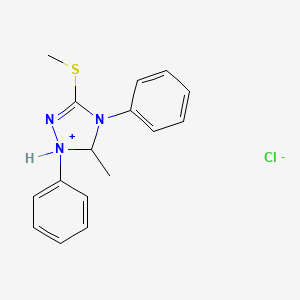
![Benzoic acid;[fluoro(dimethyl)silyl]methanol](/img/structure/B14627850.png)
